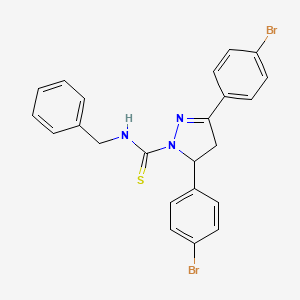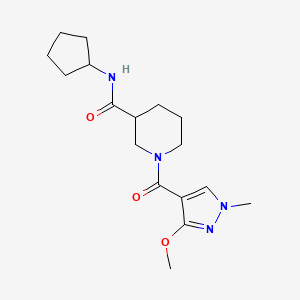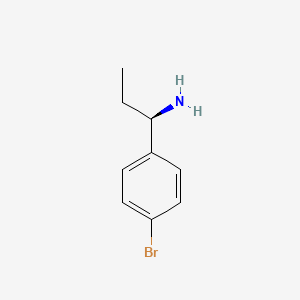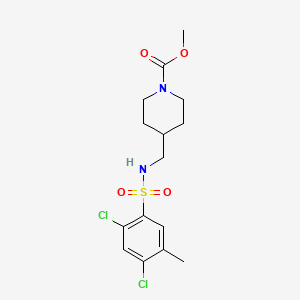
(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((3,4-dimethylphenyl)amino)thiophen-2-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that appears to be designed for biological activity, given the presence of multiple aromatic systems and potential pharmacophores. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, Grignard reactions, demethylation, and etherification. For instance, the synthesis of a dihydronaphthalene derivative as described in the first paper involves acylation of a beta-tetralone, followed by a Grignard reaction and subsequent modifications to introduce various functional groups . This suggests that the synthesis of the compound may also involve similar strategies, such as the use of Grignard reagents and selective functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as FTIR, NMR, and mass spectrometry . Density functional theory (DFT) calculations, including B3LYP-6-311+G (d, p) optimization, have been employed to predict the stability and electronic properties of the molecules . These techniques and calculations are likely applicable to the compound , providing insights into its molecular conformation and electronic structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds indicate a high level of synthetic complexity. The reactions are designed to introduce specific functional groups that may confer biological activity, such as antiestrogenic effects . The compound , with its sulfonyl and amino groups, may undergo similar reactions during its synthesis, and these groups could be key to its biological function.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For example, the antiestrogenic activity of a compound was demonstrated through in vivo studies in rats and mice, and its binding affinity to estrogen receptors was quantified using in vitro techniques . The compound's pharmacokinetic behavior and potential antiviral activity have been explored through molecular docking studies . These analyses suggest that the compound may also exhibit specific biological activities and interactions with biological targets.
Scientific Research Applications
Synthesis and Reactivity
Compounds with complex structures including chlorophenyl, dimethylphenyl, methoxyphenyl, and thiophene units have been the subject of research in synthetic chemistry. For instance, the synthesis of benzo[b]thiophene derivatives and their reactivity towards sulfur- and oxygen-containing nucleophiles under various conditions has been explored. These studies provide valuable insights into the methods for functionalizing thiophene derivatives, which is crucial for developing new materials and molecules with tailored properties (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Antiviral and Antiestrogenic Activities
Research on compounds containing methoxyphenyl and thiophene units has also explored their potential biological activities. For instance, studies have been conducted on the synthesis of thiophene sulfonamides and their antiviral activities against specific viruses. These findings highlight the potential of such compounds in therapeutic applications, demonstrating the importance of structural modifications in enhancing biological efficacy (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Environmental Applications
Moreover, the applications of chemical compounds in environmental protection and remediation have been a significant area of research. For example, tertiary amine-functionalized adsorption resins have been developed for the removal of pollutants from water. These studies not only contribute to environmental sustainability but also underscore the versatility of chemical compounds in addressing ecological challenges (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).
Material Science Applications
In material science, the synthesis and characterization of polymers incorporating specific functional groups like sulfone and quaternary ammonium have been explored for applications such as anion exchange membranes. These developments are crucial for advancing technologies in energy storage and conversion, demonstrating the compound's potential in high-performance material applications (Shi, Chen, Zhang, Weng, Chen, & An, 2017).
properties
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S2/c1-15-4-9-19(14-16(15)2)29-26-25(35(31,32)21-12-7-18(27)8-13-21)22(28)24(34-26)23(30)17-5-10-20(33-3)11-6-17/h4-14,29H,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBNTUDTVNEWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((3,4-dimethylphenyl)amino)thiophen-2-yl)(4-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2518752.png)
![1-Prop-2-enoyl-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]piperidine-4-carboxamide](/img/structure/B2518754.png)


![ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2518760.png)
![2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2518761.png)


![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)

![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]acetamide](/img/structure/B2518769.png)

